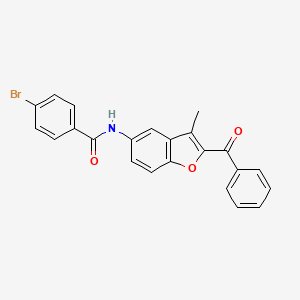
Phosphine, 1,1'-(thiodi-2,1-phenylene)bis[1,1-diphenyl-
描述
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] is a chemical compound with the molecular formula C36H28P2S and a molecular weight of 554.6 g/mol. This compound is known for its applications as a ligand in various catalytic processes, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] can be synthesized through a reaction involving diphenyl ether and diphenylphosphine chloride. The process typically involves the following steps :
Reaction Setup: Dissolve diphenyl ether in hexane and cool the solution to -78°C.
Addition of n-BuLi: Slowly add n-butyllithium (n-BuLi) to the solution while maintaining the temperature at -78°C. Allow the reaction to proceed for 1 hour.
Temperature Adjustment: Gradually bring the reaction mixture to room temperature and stir for an additional 16 hours.
Addition of Diphenylphosphine Chloride: Add a hexane solution of diphenylphosphine chloride to the reaction mixture at room temperature and stir for another 16 hours.
Isolation: Remove the solvent by rotary evaporation and purify the product by washing with acetone and drying under vacuum.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Transition metal catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions involving this compound.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: Depending on the specific reaction conditions and reagents, various substituted phosphine derivatives can be formed.
科学研究应用
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in catalytic processes such as hydroamination, Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction.
Biology: The compound’s role as a ligand in catalytic processes can be leveraged in the synthesis of biologically active molecules.
Medicine: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism of action of Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] primarily involves its role as a ligand in catalytic processes . The compound coordinates with transition metals to form complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates.
相似化合物的比较
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] can be compared with other similar compounds, such as:
(Oxydi-2,1-phenylene)bis(diphenylphosphine): This compound has a similar structure but contains an oxygen atom instead of a sulfur atom.
Bis(diphenylphosphino)phenyl ether: Another similar compound with an ether linkage instead of a thioether linkage.
The uniqueness of Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] lies in its thioether linkage, which can impart different electronic and steric properties compared to its oxygen-containing analogs.
属性
IUPAC Name |
[2-(2-diphenylphosphanylphenyl)sulfanylphenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28P2S/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)33-25-13-15-27-35(33)39-36-28-16-14-26-34(36)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUVVHHWRLVTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727019 | |
| Record name | [Sulfanediyldi(2,1-phenylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923039-20-7 | |
| Record name | [Sulfanediyldi(2,1-phenylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide](/img/structure/B3305232.png)
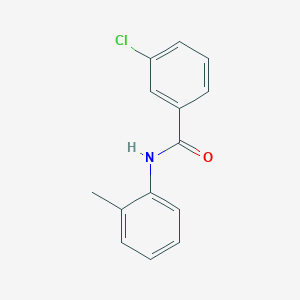
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305240.png)
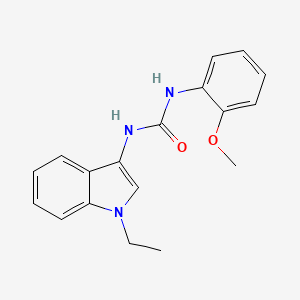
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B3305277.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3305283.png)
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-(phenylsulfanyl)butanamide](/img/structure/B3305286.png)
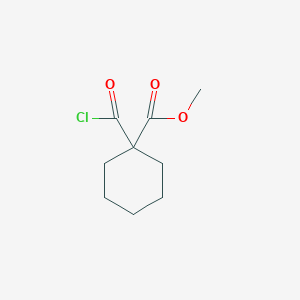
![L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-](/img/structure/B3305301.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3305313.png)
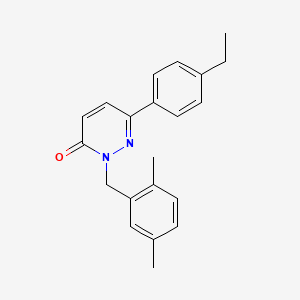
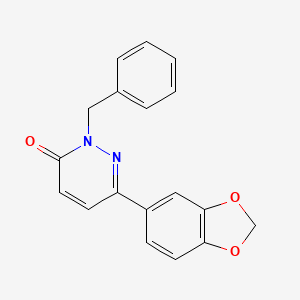
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide](/img/structure/B3305326.png)
